

Understanding the structure-activity relationship (SAR) of pyrazine amines

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Compound of Interest

Compound Name: 1-(Pyrazin-2-yl)propan-2-amine

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazine Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly pyrazine amines, are integral to a multitude of biologically active compounds. The pyrazine core can serve as a bioisostere for benzene, pyridine, or pyrimidine rings and its nitrogen atoms frequently act as hydrogen bond acceptors, enabling crucial interactions with biological targets. This has led to the development of pyrazine-containing drugs with diverse therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antiviral activities.[1][2][3]

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of various classes of pyrazine amines. It summarizes quantitative data, details the experimental protocols used to generate this data, and visualizes key concepts and workflows to aid researchers in the design and development of novel pyrazine-based therapeutic agents.

SAR of Pyrazine Amines as Kinase Inhibitors

Pyrazine amines have emerged as a prominent class of protein kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases,

particularly cancer.[1] The aminopyrazine moiety often serves as a hinge-binding motif, forming key hydrogen bonds within the ATP-binding pocket of the kinase.[5]

Nek2 Kinase Inhibitors

The mitotic kinase Nek2 is a key regulator of centrosome separation and is considered a target for cancer therapy. A series of aminopyrazine inhibitors have been developed that bind to an unusual inactive conformation of Nek2.[6]

Structure-Activity Relationship Summary:

- **Aminopyrazine Core:** The aminopyrazine ring is essential for activity, forming two crucial hydrogen bonds with the hinge region of Nek2.[6]
- **Piperidine Ring:** An unsubstituted piperidine ring is well-tolerated. Substitution on this ring, particularly with groups that can interact with Tyr70, Lys37, and Asp159, can modulate activity. Compound 31 (structure not shown) was identified as the most active in one series through substitutions at this position.[6]
- **Aromatic Group:** A trimethoxyphenyl group attached to the pyrazine ring engages in hydrophobic contacts with Ile14 and Gly92.[6] Replacing this group with isosteres like thiophene derivatives can improve compound permeation while maintaining potency.[6]

Compound ID	Modification	Nek2 IC50 (μM)	Ligand Efficiency	Reference
2	3,4,5-trimethoxyphenyl	0.18	0.30	[6]
5	4-methoxyphenyl	0.44	0.31	[6]
7	Phenyl	0.81	0.28	[6]
8	Hydrogen (Fragment)	12	0.40	[6]

Histone Acetyltransferase (p300/CBP) Inhibitors

Histone acetyltransferases p300 and its paralog CBP are critical regulators of gene transcription and are validated targets for cancer therapy. A novel class of 1,4-pyrazine-containing compounds has been identified as histone-competitive inhibitors of p300/CBP.[7]

Structure-Activity Relationship Summary:

- **Pyrazine Core:** The 1,4-pyrazine core was identified from a screen of compounds originally targeting lysine-specific demethylase 1 (LSD1).[7]
- **Substitutions:** SAR studies involving substitutions on the pyrazine scaffold led to the identification of compound 29 as a potent inhibitor with an IC₅₀ of 1.4 μ M. This compound showed high selectivity for p300/CBP over other classes of human HATs and inhibited histone acetylation in cells.[7]

Compound ID	R1	R2	p300 HAT IC ₅₀ (μ M)	Reference
1	H	H	62.6	[7]
2	H	CH ₃	11.8	[7]
29	(details not provided)	(details not provided)	1.4	[7]

SAR of Pyrazine Amines as Antimalarial Agents

The emergence of drug-resistant strains of *Plasmodium falciparum* necessitates the discovery of new antimalarial agents. Replacing the pyridine core of 3,5-diaryl-2-aminopyridines with a pyrazine ring led to a novel series of potent oral antimalarial compounds.[8]

Structure-Activity Relationship Summary:

- **2-Aminopyrazine Core:** The 2-amino-3,5-diarylpyrazine scaffold is crucial for activity. Modifications to the 2-amino group resulted in a loss of antimalarial activity.[8]
- **Diaryl Substituents:** The nature and position of substituents on the two aryl rings significantly impact potency and metabolic stability.

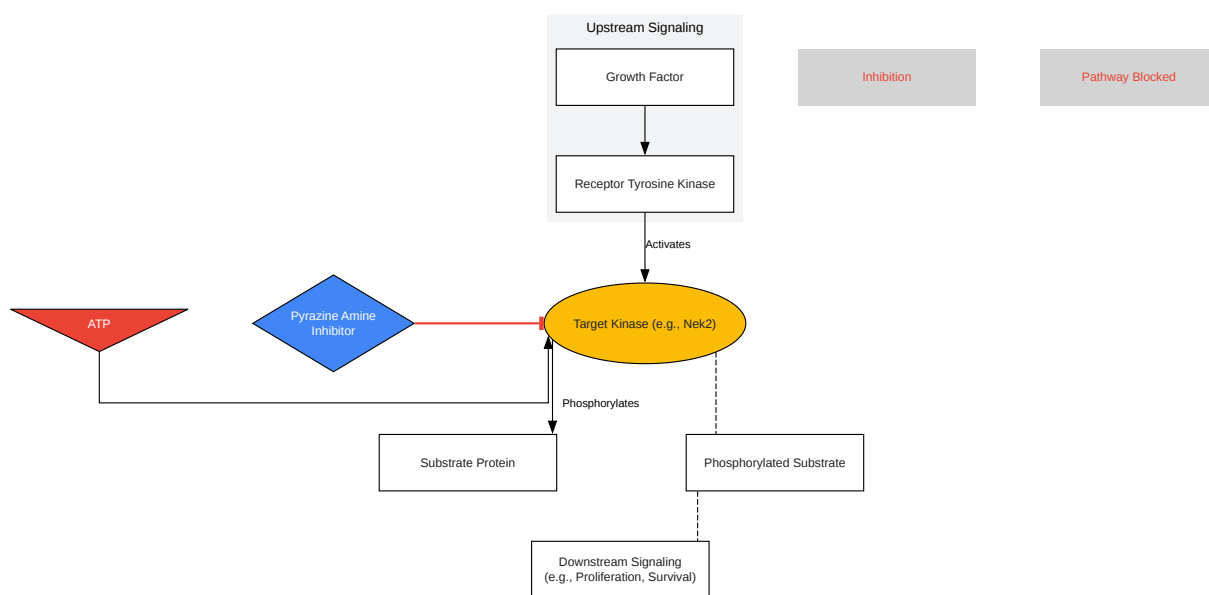
- In Vivo Efficacy: The 3,5-diaryl-2-aminopyrazine series demonstrated impressive in vitro activity against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of *P. falciparum*. Several compounds also showed good efficacy and were curative in *P. berghei*-infected mouse models at low oral doses.[\[8\]](#)

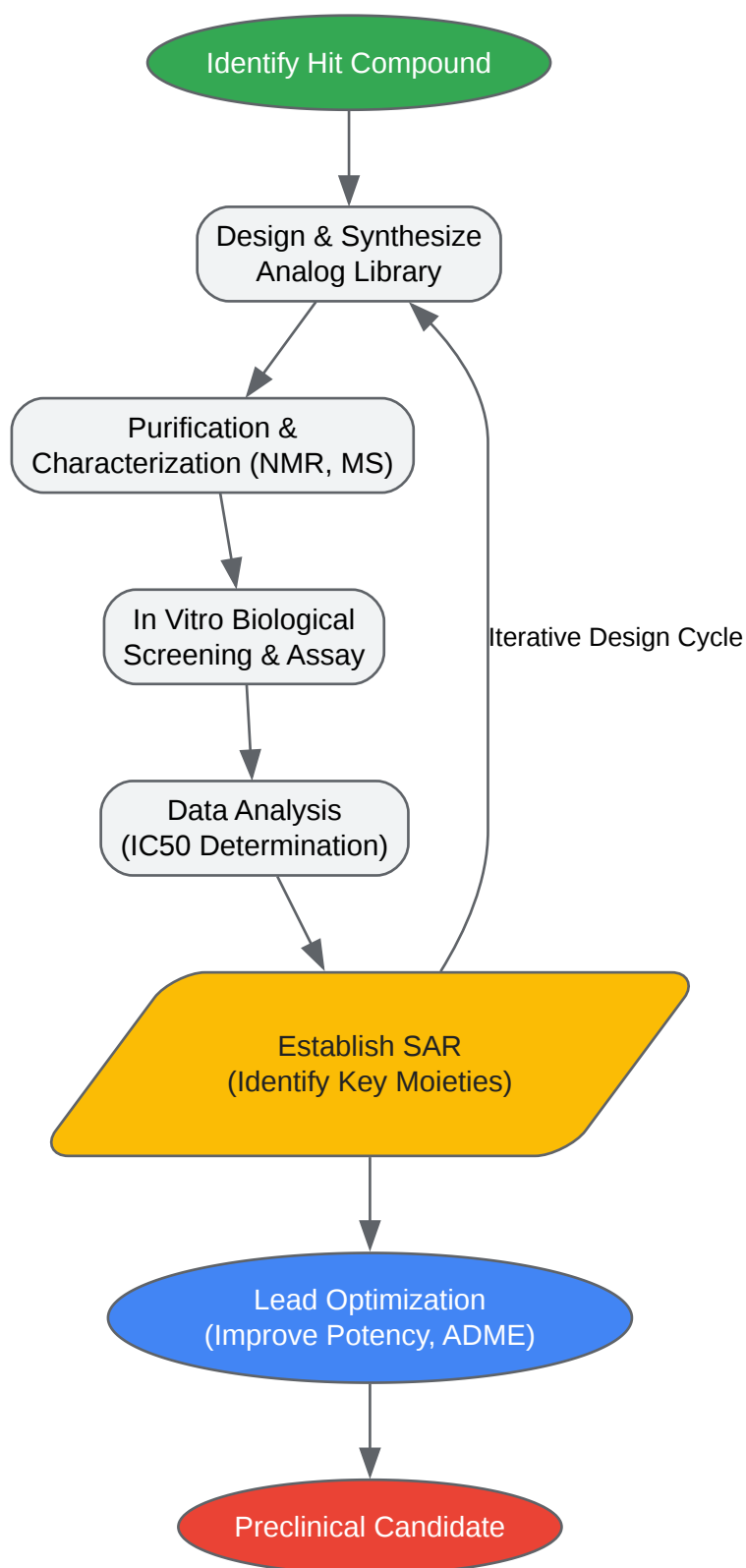
Compound ID	<i>P. falciparum</i> K1 IC50 (nM)	<i>P. falciparum</i> NF54 IC50 (nM)	In vivo Efficacy (<i>P.</i> <i>berghei</i> model)	Reference
4	8.4	10	Curative at 4 x 10 mg/kg (oral)	[8]
General Series	6 - 94	(not specified for all)	Good efficacy at low oral doses	[8]

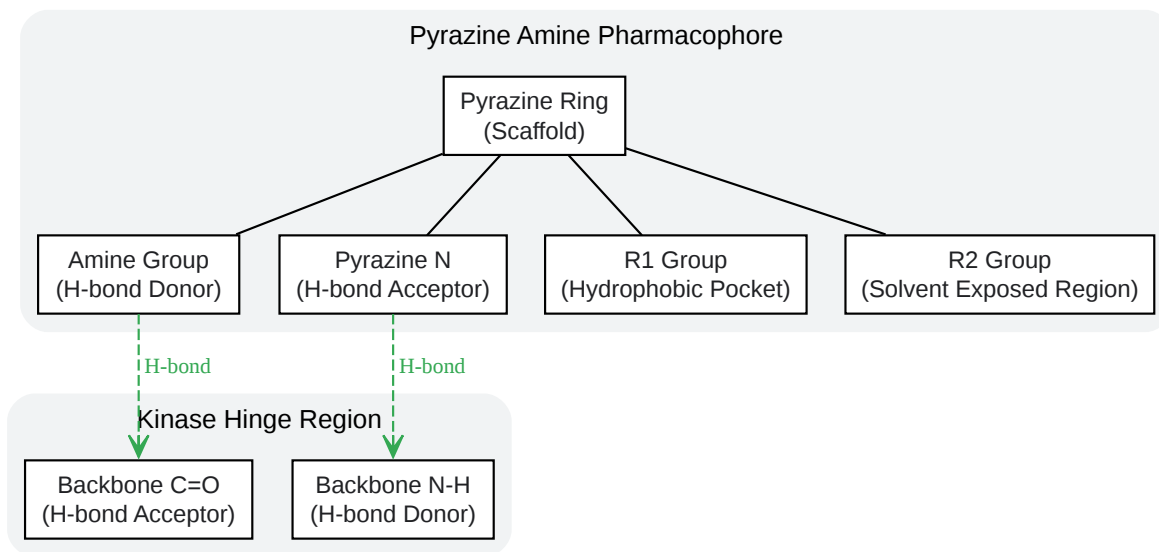
Key Signaling Pathways and Experimental Workflows

Kinase Inhibition Signaling Pathway

Pyrazine amine kinase inhibitors typically function by competing with ATP for binding in the catalytic pocket of the kinase. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways involved in processes like cell proliferation and survival.[\[4\]](#)[\[9\]](#)







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